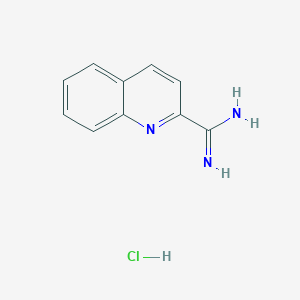

Quinoline-2-carboximidamide hydrochloride

描述

Contextualization within Quinoline (B57606) Chemistry and Heterocyclic Compounds Research

Quinoline-2-carboximidamide hydrochloride belongs to the vast and versatile class of heterocyclic compounds, which are integral to numerous biological and chemical processes. nih.gov Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within their rings. Quinoline, specifically, is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comchemrj.org This structure, also known as 1-azanaphthalene or benzo[b]pyridine, provides a rigid and planar scaffold that is a cornerstone in medicinal chemistry. nih.govnih.gov

The quinoline nucleus is a privileged pharmacophore, meaning it is a molecular framework that frequently appears in biologically active compounds. chemrj.orgjddtonline.info Its presence in natural alkaloids, such as quinine (B1679958) from the Cinchona tree, historically established its importance in medicine, particularly for the treatment of malaria. nih.govchemrj.org In modern research, the quinoline motif is extensively utilized as a primary template for designing novel therapeutic agents. jddtonline.info Scientists have developed numerous synthetic methods, such as the Skraup and Combes syntheses, to create a wide array of quinoline derivatives. chemrj.org These derivatives have been investigated for a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govjddtonline.info The electronic properties of quinoline, influenced by the electron-withdrawing nitrogen atom, make it susceptible to various chemical modifications, further enhancing its versatility as a building block in the synthesis of complex molecules. numberanalytics.com

Significance of the Amidino Moiety in Bioactive Molecules Research

The amidino group, -C(=NH)NH₂, is a key functional group that significantly influences the biological activity of a molecule. Amidines are notably more basic than their amide counterparts and are considered among the strongest uncharged bases. wikipedia.org This high basicity stems from the ability of the protonated form, the amidinium ion, to delocalize the positive charge across both nitrogen atoms, resulting in a stable, resonance-stabilized cation. wikipedia.org

This chemical property is crucial in medicinal chemistry for several reasons. The amidino moiety can act as a bioisostere for an amino group, mimicking its ability to engage in hydrogen bonding and electrostatic interactions with biological targets like enzymes and receptors. Several approved drugs and clinical candidates, such as the antiprotozoal imidocarb (B33436) and the anthelmintic tribendimidine, feature an amidine group, highlighting its therapeutic relevance. wikipedia.org Research has shown that incorporating an amidine group can enhance potency and, in some cases, confer selectivity for specific biological targets. nih.gov For instance, in the development of enzyme inhibitors, the substitution of an acylguanidine with a more chemically stable amidine has been a successful strategy. nih.gov The amidino group's ability to maintain a positive charge at physiological pH can be critical for binding to negatively charged pockets in target proteins, a feature actively explored in rational drug design. nih.gov

Overview of Research Trajectories for this compound and its Analogues

Direct academic research on this compound itself primarily documents its use as a chemical intermediate in the synthesis of more complex molecules. A notable example is its application as a reactant in the preparation of novel phenylpyrimidine derivatives. nih.gov In one study, this compound was reacted with a diethyl malonate derivative to construct a pyrimidine (B1678525) ring system, leading to compounds investigated for their potential as microtubule-active agents with potent anti-schistosomal activity. nih.gov

The broader research landscape, however, is rich with studies on analogues of this compound, particularly quinoline-2-carboxamides and other derivatives at the 2-position. These investigations span a wide range of potential therapeutic applications, demonstrating the versatility of the quinoline-2-carboxamide (B1208818) scaffold.

Table 1: Research on Analogues of this compound

| Analogue Class | Research Focus | Key Findings | Citations |

|---|---|---|---|

| Quinoline-2-carboxamides | Antimycobacterial Activity | Certain N-cycloalkylquinoline-2-carboxamides showed higher activity against M. tuberculosis than standard drugs like isoniazid (B1672263). | nih.gov |

| Photosynthetic Electron Transport (PET) Inhibition | N-benzyl-2-naphthamide, an isostere, was identified as a potent PET inhibitor in spinach chloroplasts. | nih.gov | |

| Anti-inflammatory and Analgesic Activity | Esters and substituted amides of quinoline-2-carboxylic acid demonstrated anti-inflammatory and analgesic properties in animal models. | researchgate.net | |

| Quinoline-6-carboxamides | P2X7R Antagonism | Derivatives were synthesized and evaluated as antagonists for the P2X7 receptor, which is implicated in cancer and inflammation. | nih.gov |

| Quinoline-2-carbonitriles | Anticancer (Dual Inhibition) | Designed as dual inhibitors of tubulin polymerization and histone deacetylases (HDACs), showing potent cytotoxicity against human cancer cell lines. | ebi.ac.uk |

| 8-Substituted Quinoline-2-carboxamides | Carbonic Anhydrase Inhibition | Novel derivatives were synthesized and showed potent, nanomolar-range inhibition of several human carbonic anhydrase (hCA) isoforms. | nih.gov |

Research into these analogues often involves structure-activity relationship (SAR) studies to understand how different substituents on the quinoline ring or the amide nitrogen affect biological activity. For example, studies on quinoline-6-carboxamides found that replacing a pyrazine (B50134) ring with a quinoline moiety slightly decreased potency for P2X7R antagonism, but specific substitutions on a linked phenyl ring could enhance affinity. nih.gov Similarly, research on quinoline-2-carboxamides against mycobacteria revealed that the nature of the N-substituent was critical for activity. nih.gov These research trajectories underscore the continued interest in the quinoline scaffold as a source of novel bioactive compounds.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

quinoline-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3.ClH/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9;/h1-6H,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLPOFCTEXEIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575784 | |

| Record name | Quinoline-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110177-05-4 | |

| Record name | Quinoline-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Preparation Strategies for Quinoline-2-carboximidamide Hydrochloride Core Structure

The formation of the central this compound structure hinges on two key stages: the synthesis of a suitable quinoline (B57606) precursor and the subsequent conversion of a substituent at the 2-position into the desired carboximidamide group.

The most direct and widely utilized method for converting a nitrile into a carboximidamide (amidine) is the Pinner reaction. organic-chemistry.org This reaction typically involves treating the precursor, quinoline-2-carbonitrile (B74147), with an alcohol (such as ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas. This process first forms an imino ether hydrochloride salt (a Pinner salt), which then reacts with ammonia (B1221849) to yield the final this compound. organic-chemistry.orggoogle.com

Another classical approach involves the use of thioamides. The synthesis can proceed from a quinoline-2-thioamide, which is then converted to the corresponding S-alkylated intermediate, followed by reaction with ammonia or an amine to form the amidine. google.com

The successful synthesis of the target compound is contingent on the availability of appropriately substituted quinoline precursors, primarily quinoline-2-carbonitrile or its corresponding carboxylic acid and aldehyde derivatives. nih.govthermofisher.com The quinoline ring system itself can be constructed through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses, which offer routes to a wide variety of substituted quinolines. mdpi.comresearchgate.net

More specific routes to 2-substituted quinolines often start from readily available materials. For instance, a common strategy to obtain a quinoline-2-carboxylic acid derivative begins with the oxidation of a 2-methylquinoline (B7769805) (quinaldine). nih.govresearchgate.net A synthetic route reported for 8-hydroxyquinoline-2-carboxamides involves treating 8-hydroxyquinaldine (B167061) with selenium dioxide to yield 8-hydroxyquinoline-2-carbaldehyde. nih.govresearchgate.net This aldehyde can then be oxidized to the corresponding 8-hydroxyquinoline-2-carboxylic acid using hydrogen peroxide in formic acid. nih.govresearchgate.netresearchgate.net This carboxylic acid is a versatile intermediate that can be converted to the nitrile, amide, or other derivatives necessary for amidine formation. ajchem-a.com

Alternative modern approaches, such as metal-free synthesis using KOtBu, can produce 2-aminoquinolines from 2-aminobenzaldehyde (B1207257) derivatives and alkylnitriles. researchgate.netrsc.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For the construction of the quinoline scaffold, modifications to classical methods have been shown to improve outcomes significantly. The use of microwave irradiation, for example, can reduce reaction times and increase yields for reactions like the Skraup synthesis. mdpi.com

For the Pinner reaction, which forms the carboximidamide group, the exclusion of water is critical, as its presence can be detrimental to the reaction. nih.gov Research into Lewis acid-promoted Pinner reactions has shown that using catalysts like trimethylsilyl (B98337) triflate (TMSOTf) or aluminium tribromide can lead to significantly improved yields of the intermediate ester from the nitrile, even at room temperature in the case of TMSOTf. nih.gov

Table 1: Comparison of Lewis Acids in a Pinner-type Reaction

| Entry | Lewis Acid | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Aluminium tribromide | 50 °C | 65 | nih.gov |

| 2 | Trimethylsilyl triflate | Room Temp. | 83 | nih.gov |

| 3 | Trimethylsilyl chloride | - | Unsuitable | nih.gov |

Derivatization and Analog Synthesis

The quinoline-2-carboximidamide scaffold can be modified at two primary locations: the quinoline core itself or the carboximidamide functional group. Such derivatizations are key to exploring the chemical space and developing analogs.

The quinoline ring is a versatile platform that allows for functionalization at multiple positions through various chemical reactions. nih.gov The introduction of substituents can be achieved either by starting with an already substituted precursor (e.g., a substituted aniline (B41778) in a Skraup reaction) or by direct modification of the pre-formed quinoline ring. mdpi.comrsc.org

A common strategy involves the functionalization of an 8-hydroxyquinoline (B1678124) precursor. The hydroxyl group at the C-8 position can be subjected to O-alkylation or O-arylation using various aliphatic or benzylic halides in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone. nih.govresearchgate.netnih.gov This allows for the introduction of a diverse range of "tail" groups onto the quinoline scaffold. nih.govnih.gov Other positions on the quinoline ring can undergo electrophilic substitution, with the specific position depending on the reaction conditions and the existing substituents on the ring. nih.gov

Table 2: Examples of Quinoline Core Functionalization

| Precursor | Reaction Type | Reagents | Position(s) Functionalized | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline derivative | O-Alkylation | Alkyl/Benzyl (B1604629) Halide, K₂CO₃ | C-8 | nih.govresearchgate.net |

| 6-Iodoquinoline | Aminocarbonylation | Amine, CO, Pd(OAc)₂/PPh₃ | C-6 | researchgate.net |

| Acetanilides | Vilsmeier–Haack reaction | POCl₃, DMF | Various (forms 2-chloro-3-carbaldehyde quinolines) | researchgate.net |

| 8-Hydroxyquinoline | Sulfonylation | Chlorosulfonic acid | C-5 | nih.gov |

The carboximidamide group offers opportunities for structural modification, primarily through substitution on the nitrogen atoms. While direct derivatization of quinoline-2-carboximidamide is not extensively detailed in the provided context, the synthesis of analogous quinoline-2-carboxamides provides a clear precedent for N-functionalization. nih.govnih.gov

In these analogous syntheses, a quinoline-2-carboxylic acid is activated and then coupled with a primary or secondary amine to form an N-substituted or N,N-disubstituted carboxamide. sci-hub.se Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like DIPEA (N,N-Diisopropylethylamine), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole). researchgate.netlookchem.com This suggests that similar strategies could be employed to synthesize N-substituted quinoline-2-carboximidamides, likely by reacting the amidine with electrophiles under appropriate conditions or by using substituted forms of ammonia (i.e., primary or secondary amines) in the final step of a Pinner-type synthesis. google.com

Synthesis of Hybrid Molecules and Conjugates

The molecular hybridization of the quinoline scaffold, particularly from quinoline-2-carboximidamide precursors, has led to the development of novel compounds with unique structural features. This approach involves covalently linking the quinoline moiety with other pharmacologically relevant heterocycles to create a single molecular entity.

Quinoline-Benzimidazole Hybrids

The fusion of quinoline and benzimidazole (B57391) rings has been achieved through various synthetic strategies, often involving multi-step reactions. One common approach begins with the preparation of quinoline-based aldehydes which are then condensed with substituted o-phenylenediamines.

A notable synthesis involves creating hybrid molecules where the quinoline and benzimidazole units are connected through a 1,2,3-triazole-methyl-phenoxy linker. nih.govmdpi.com The synthesis commences with the preparation of key triazole intermediates using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov These intermediates are then reacted with various benzene-1,2-diamines in the presence of sodium metabisulfite (B1197395) at elevated temperatures to yield the target quinoline-benzimidazole hybrids. nih.govmdpi.com Further derivatization can be achieved by introducing substituents like bromine onto the phenoxy core. nih.govmdpi.com

Another strategy involves a four-step process: N-acylation of 8-aminoquinoline, followed by N-alkylation of the imidazole (B134444) or benzimidazole moiety, quaternization, and finally a Huisgen 3+2 cycloaddition to form the hybrid structures. nih.gov A different method employs a multicomponent reaction of 2-chloroquinoline-3-carbaldehyde (B1585622), o-phenylenediamines, and secondary amines, catalyzed by a silica-supported Cu(II)-quinoline complex in ethanol (B145695), to produce 3-(1H-benzo[d]imidazol-2-yl)quinolines in good to excellent yields. researchgate.net

Table 1: Synthesis of Quinoline-Benzimidazole Hybrids

| Starting Materials | Key Reagents/Catalysts | Linker Type | Reference |

|---|---|---|---|

| Quinoline-triazole intermediates, Benzene-1,2-diamines | Sodium metabisulfite, DMSO | Triazole-methyl-phenoxy | nih.govmdpi.com |

| 8-Aminoquinoline, Imidazole/Benzimidazole | N/A (multi-step) | Amide-alkyl | nih.gov |

Quinoline-Triazole Conjugates and Hybrids

The "click chemistry" approach, specifically the Huisgen 1,3-dipolar cycloaddition, is a prominent method for synthesizing quinoline-triazole conjugates. researchgate.netresearchgate.net This reaction efficiently links a quinoline derivative containing an azide (B81097) or alkyne function with a corresponding triazole precursor.

One synthetic route involves reacting substituted quinoline hydrazide with isothiocyanate derivatives to form quinoline carbothioamide, which is then cyclized using aqueous sodium hydroxide (B78521) to yield quinoline- nih.govnih.govresearchgate.net-triazole hybrids. rasayanjournal.co.in The initial quinoline hydrazide is prepared from 5-chloro-8-hydroxy quinolinol via esterification and subsequent reaction with hydrazine (B178648) hydrate. rasayanjournal.co.in

Another efficient method reports the synthesis of quinoline-fused triazolo-azepines and triazolo-oxepines starting from 2-chloro-3-formylquinoline. rsc.org The process involves reductive amination, N-propargylation, a standard click reaction to form a quinoline-tethered triazole, and finally a palladium-catalyzed C-H functionalization at the C-5 position of the triazole ring to achieve the fused heterocyclic system. rsc.org

Table 2: Synthesis of Quinoline-Triazole Hybrids

| Quinoline Precursor | Reaction Type | Key Reagents/Catalysts | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| Quinoline hydrazide | Cyclization | NaOH | Quinoline- nih.govnih.govresearchgate.net-triazole | rasayanjournal.co.in |

| 2-Chloro-3-formylquinoline | Click reaction, Pd-catalyzed C-H functionalization | Copper(I), Palladium catalyst | Quinoline-fused triazolo-azepine/oxepine | rsc.org |

Chalcone (B49325)/Aryl Carboximidamide Hybrids

Chalcone/aryl carboximidamide hybrids are synthesized by coupling a chalcone moiety with an aryl carboximidamide. The synthesis typically involves preparing intermediate aryl cyanides and amidoximes. nih.gov The amidoximes are then reacted with the carboxylic acid group of a chalcone using carbonyldiimidazole (CDI) in acetonitrile (B52724) to furnish the final hybrid compounds in good yields. nih.govnih.gov

A related synthesis focuses on quinoline-2-carboxamide (B1208818) based chalcone derivatives. sci-hub.se This begins with the reaction of quinaldic acid and 1-(3-aminophenyl)ethanone to form an N-(3-acetylphenyl)quinoline-2-carboxamide intermediate. sci-hub.se Subsequently, an Aldol condensation of this intermediate with various substituted benzaldehydes using sodium hydroxide in ethanol yields the target chalcone derivatives. sci-hub.se Another approach involves the reaction of a chloroquinolinesulfonamide with various aryl aldehydes in methanol (B129727) with sodium hydroxide under reflux to generate chalcone-quinoline hybrids. mdpi.com

Table 3: Synthesis of Quinoline-Chalcone Hybrids

| Quinoline Precursor | Key Reaction | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Quinaldic acid | Amidation, Aldol Condensation | TBTU, TEA, NaOH | Quinoline-2-carboxamide chalcone | sci-hub.se |

| Chloroquinolinesulfonamide | Aldol Condensation | NaOH, Methanol | Chalcone-quinolinesulfonamide | mdpi.com |

Indolo[2,3-b]quinoline Guanidine (B92328) Derivatives

The synthesis of indolo[2,3-b]quinoline guanidine derivatives often involves a guanidylation step on an amino-indolo[2,3-b]quinoline precursor. An established sequence involves the amidination of indolo[2,3-b]quinoline-amine using N,N'-Bis(tert-butyloxycarbonyl)-S-methylisothiourea (BSTU) as the guanylation reagent, followed by the removal of the Boc protecting groups with trifluoroacetic acid. nih.gov

For a more efficient, high-yield procedure suitable for gram-scale synthesis, N,N′-di-Boc-N′′-triflylguanidine has been utilized as the guanidylation agent. nih.govresearchgate.net The resulting Boc-protected guanidine derivative is then treated with trifluoroacetic acid, and the residue is subsequently treated with hydrogen chloride in methanol to afford the final indolo[2,3-b]quinoline guanidine hydrochloride derivative with high purity. nih.gov These modifications aim to attach a strongly basic guanidine group, which can improve water solubility and interaction with biological targets. nih.govresearchgate.net

Table 4: Guanidylation of Indolo[2,3-b]quinoline

| Guanidylation Reagent | Deprotection Agent | Final Product Form | Yield | Reference |

|---|---|---|---|---|

| N,N'-Bis(tert-butyloxycarbonyl)-S-methylisothiourea (BSTU) | Trifluoroacetic acid | N/A | N/A | nih.gov |

Quinoline-based Quinazolinones

The construction of quinoline-quinazolinone hybrids involves the formation of the quinazolinone ring system appended to a quinoline core. One synthetic pathway involves reacting 8-hydroxy or 8-methoxyquinoline-2-carbaldehyde (B8540) with various substituted aminobenzamides. indianchemicalsociety.com The reaction is facilitated by a catalytic amount of cyanuric chloride in acetonitrile under reflux conditions. indianchemicalsociety.com

Another route leads to quinazolinone-thiazolidine-quinoline compounds. nih.gov This multi-step synthesis starts with the reaction of 2-chloroquinoline-3-carbaldehyde and 3-amino-2-phenyl-4(3H)-quinazolinone to form a Schiff base intermediate. nih.gov This intermediate is then cyclized with mercaptoacetic acid in the presence of anhydrous zinc chloride to form a thiazolidinone ring, which is further reacted with substituted aromatic aldehydes to yield the final complex hybrids. nih.gov Various catalytic systems, including copper and zinc-based catalysts, have also been documented for the synthesis of quinazolinone derivatives. nih.gov

Table 5: Synthesis of Quinoline-Quinazolinone Hybrids

| Quinoline Precursor | Co-reactant | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| 8-Hydroxy/methoxyquinoline-2-carbaldehyde | Substituted aminobenzamides | Cyanuric chloride | Quinoline-quinazolinone | indianchemicalsociety.com |

Imidazole-Linked Heterocycles

The synthesis of quinoline-imidazole linked heterocycles is achieved through several efficient methodologies, including multicomponent and cycloaddition reactions. A green synthetic approach utilizes ultrasound irradiation for a two-step process involving N-alkylation of an imidazole ring followed by a Huisgen [3+2] dipolar cycloaddition reaction of the resulting ylides with dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov

Another strategy for creating quinoline-imidazole/benzimidazole hybrids involves a four-step sequence of N-acylation, N-alkylation, quaternization, and a Huisgen 3+2 cycloaddition. nih.gov Furthermore, quinoline-based imidazole-fused heterocycles, such as imidazopyridines and imidazothiazoles, can be prepared via a one-pot reaction of 2-chloroquinoline-3-carbaldehyde, a heteroaromatic amidine, and an alkyl isocyanide in the presence of ammonium (B1175870) chloride. nih.gov The synthesis of aryl imidazole quinoline-2-ones has also been reported through the condensation of N-[-(Z)-1-(Hydrazino carbonyl)-2-Phenyl vinyl]acetamide with coumarins in acetic acid. researchgate.net

Table 6: Synthesis of Imidazole-Linked Quinoline Heterocycles

| Synthetic Method | Key Reactants | Conditions/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Huisgen [3+2] Cycloaddition | Imidazole ylides, DMAD | Ultrasound irradiation | Hybrid quinoline-imidazole | nih.gov |

| One-pot multicomponent reaction | 2-Chloroquinoline-3-carbaldehyde, Heteroaromatic amidine, Alkyl isocyanide | NH₄Cl | Quinoline-based imidazopyridines/imidazothiazoles | nih.gov |

Biological Activity and Pharmacological Investigations

Antimicrobial Activity Research

Antifungal Efficacy

Quinoline (B57606) derivatives have been a subject of interest in the search for new antifungal agents due to the rise of drug-resistant fungal pathogens. nih.gov While direct experimental data on the antifungal efficacy of quinoline-2-carboximidamide hydrochloride is not extensively documented, studies on related compounds suggest potential activity. The amidine functional group, present in the target compound, is a structural element found in various compounds with documented antifungal activities. benthamdirect.com

Research on quinoline derivatives has shown varied antifungal potential. For instance, a series of novel quinoline derivatives linked to a chalcone (B49325) moiety, when combined with fluconazole, demonstrated significant inhibitory activity against Candida albicans, including fluconazole-resistant strains. nih.gov The mechanism of action for some of these combination therapies involves the inhibition of hyphae formation and induction of mitochondrial dysfunction. nih.gov Another study on quinoline-based hydroxyimidazolium hybrids showed that some of these compounds exhibited notable antifungal activity against Cryptococcus neoformans and moderate activity against Candida and Aspergillus species. mdpi.com

In a computational study, quinoline-2-carboximidamide was identified as a potential inhibitor of the cytochrome P450 family 51 (CYP-51) enzyme in Candida albicans, a key enzyme in fungal ergosterol (B1671047) biosynthesis. This suggests a possible mechanism through which this class of compounds might exert antifungal effects. However, it is important to note that these are computational findings and await experimental validation.

Interactive Table: Antifungal Activity of Select Quinoline Derivatives

Antimycobacterial Investigations

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health challenge, necessitating the development of new therapeutic agents. Quinoline derivatives have been extensively investigated for their antimycobacterial potential. benthamdirect.comsigmaaldrich.comnih.goveurekaselect.com

While specific data on this compound is scarce, studies on related structures provide insights. For example, a study on novel heterocyclic sulfonyl-carboximidamides, which included a quinoline derivative, reported weak tuberculostatic activity. benthamdirect.com Other research has focused on hybrid molecules. Quinoline-based hydroxyimidazolium hybrids have shown potency against Mycobacterium tuberculosis H37Rv, with some hybrids demonstrating high selectivity in killing the mycobacteria compared to mammalian cells. mdpi.com

Furthermore, various synthetic quinoline derivatives have demonstrated promising antimycobacterial activity. For instance, certain quinolinequinones have shown encouraging inhibitory activity against Mycobacterium tuberculosis. sigmaaldrich.com Similarly, novel quinoline derivatives coupled with a camphor (B46023) nucleus have been synthesized and evaluated, with some compounds exhibiting significant activity against both sensitive and resistant strains of M. tuberculosis. benthamdirect.com

Interactive Table: Antimycobacterial Activity of Select Quinoline Derivatives

Mechanisms of Action (e.g., DNA gyrase B inhibition)

The antibacterial mechanism of many quinolone compounds involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, transcription, and repair. nih.govresearchgate.net DNA gyrase is composed of two subunits, GyrA and GyrB. Quinolones are known to bind to the complex of DNA gyrase and DNA, stabilizing a state where the DNA is cleaved, which ultimately leads to bacterial cell death. researchgate.netyoutube.com

While the primary target for many quinolones is the GyrA subunit, resistance mutations have also been identified in the GyrB subunit, suggesting its involvement in a quinolone-binding pocket. nih.govnih.gov These mutations in GyrB can reduce the binding affinity of quinolones to the gyrase-DNA complex. nih.gov It has been proposed that the GyrB residues, along with the quinolone resistance-determining region in GyrA and the bound DNA, form this binding pocket. nih.gov There is, however, no direct evidence to date confirming that this compound specifically inhibits DNA gyrase B.

Antiviral Investigations

The broad biological activity of quinoline derivatives extends to antiviral effects, with various analogues showing promise against a range of viruses. nih.gov

Activity against Specific Viral Strains (e.g., EV-D68, RSV)

Enterovirus D68 (EV-D68) is a respiratory virus that can cause severe illness, and there are currently no approved antiviral treatments. nih.gov Research into novel inhibitors has identified quinoline analogues as potential anti-EV-D68 agents. nih.govmdpi.comnih.gov One study reported a series of novel quinoline analogues that target the viral protein VP1, with some compounds exhibiting potent antiviral activity against various EV-D68 strains. nih.gov

Respiratory Syncytial Virus (RSV) is another major cause of respiratory infections, particularly in children and the elderly. acs.org While specific data for this compound is not available, a series of novel quinoline derivatives have been synthesized and shown to have good in vitro activity against RSV. nih.gov

Time-of-Addition Assays

Time-of-addition assays are crucial for elucidating the stage of the viral replication cycle that an antiviral compound inhibits. For a novel quinoline analogue with anti-EV-D68 activity, a time-of-addition experiment revealed that the compound's antiviral effect was most potent when added during the early stages of viral infection, suggesting that it interferes with viral entry or a post-attachment stage. nih.gov Similar assays with chloroquine (B1663885), a well-known quinoline derivative, against other coronaviruses also indicated an inhibitory effect on the viral entry process. nih.gov These studies highlight a potential common mechanism for certain quinoline-based antiviral agents.

Anti-inflammatory Effects

Inflammation is a key pathological process in many diseases, and quinoline derivatives have emerged as a class of compounds with potential anti-inflammatory effects. nih.govnih.gov The anti-inflammatory activity of quinoline-based molecules is often dependent on the nature and position of substituents on the quinoline ring. nih.gov For instance, quinoline derivatives with a carboxamide moiety have been associated with TRPV1 antagonism, which can modulate inflammatory pain. nih.gov

While direct studies on the anti-inflammatory effects of this compound are limited, a study on quinoline-related carboxylic acid derivatives showed that some, such as quinoline-3-carboxylic acid and quinoline-4-carboxylic acid, exerted appreciable anti-inflammatory effects in lipopolysaccharide-induced inflammation in mouse macrophages. nih.gov Additionally, a patent for imidazopiperazinone inhibitors, intended for treating inflammatory disorders, mentions the use of quinoline-2-carboximidamide as a reactant in the synthesis of these therapeutic agents. researchgate.net Another study investigating a quinoline derivative for its effects against methotrexate-induced inflammation also showed promising results. fao.org

Neurodegenerative Disease Research

Quinoline derivatives are actively being investigated for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.govnih.govresearchgate.net The multifactorial nature of these diseases necessitates the development of multifunctional agents that can address various pathological aspects simultaneously, including enzymatic dysregulation, protein aggregation, and neuronal cell death. nih.govfrontiersin.org

Imidazoline (B1206853) receptors (I2-IRs) are a class of binding sites found in various tissues, including the brain. nih.govwikipedia.org While their precise functions are still being fully elucidated, they are implicated in several psychiatric and neurological conditions. nih.govwikipedia.org The I2 receptor binding site has been identified on the outer mitochondrial membrane and is associated with monoamine oxidase (MAO). wikipedia.org Ligands that bind to I2-IRs have demonstrated neuroprotective and analgesic effects in preclinical studies, suggesting their potential as therapeutic targets. nih.gov For example, the I2 receptor agonist 2-(2-benzofuranyl)-2-imidazoline (2-BFI) has been a subject of study, and various I2 receptor ligands have been shown to modulate body temperature and demonstrate neuroprotective activity. nih.govnih.gov The structural similarity of the imidamide group in Quinoline-2-carboximidamide to the imidazoline ring in I2-IR ligands suggests a potential area for future investigation.

The quinoline scaffold is considered a "privileged" structure in medicinal chemistry due to the diverse biological activities of its derivatives, including neuroprotective effects. nih.gov Research has focused on designing quinoline derivatives that can act as multifunctional agents against neurodegenerative diseases. nih.gov One key strategy is the inhibition of enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are implicated in the pathophysiology of Parkinson's and Alzheimer's diseases, respectively. nih.govnih.gov By inhibiting MAO-B, for example, the breakdown of neurotransmitters like dopamine (B1211576) can be reduced, which is beneficial in PD. nih.gov Computational and in vitro studies have identified novel quinoline–sulfonamides that act as dual inhibitors of both MAO and cholinesterase enzymes, demonstrating the neuroprotective potential of this chemical class. nih.gov

The aggregation of the protein α-synuclein is a pathological hallmark of Parkinson's disease and other synucleinopathies, leading to the formation of Lewy bodies and contributing to neuronal dysfunction and death. nih.govnih.gov Preventing this aggregation is a primary therapeutic strategy. Recent evidence suggests that α-synuclein aggregation can occur within liquid condensates formed through phase separation, presenting a novel target for pharmacological intervention. nih.gov

Studies have shown that small molecules can inhibit this process. For instance, certain N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been developed and shown to have a high binding affinity for α-synuclein aggregates, making them potential candidates for PET imaging probes to diagnose PD. nih.gov Another study demonstrated that the aminosterol claramine (B12374704) could stabilize α-synuclein condensates and inhibit aggregation by targeting the primary nucleation step within these condensates, an effect observed both in vitro and in a C. elegans model of Parkinson's disease. nih.gov These findings underscore the therapeutic potential of targeting α-synuclein aggregation with small molecules, including those based on a quinoline framework.

Developing effective therapies for Parkinson's disease relies on the use of relevant cellular models that can replicate key aspects of the disease's pathology. nih.gov These models are essential for screening and evaluating the efficacy of novel compounds. nih.govcriver.com Current models often aim to reproduce the two most prominent features of PD: the degeneration of dopaminergic neurons and the formation of protein aggregates composed mainly of α-synuclein. nih.gov

Commonly used models include immortalized neuroblastoma cells (e.g., SH-SY5Y), primary rodent neurons, and, more recently, induced pluripotent stem cells (iPSCs) derived from patients. frontiersin.orgcriver.com These cells can be differentiated into dopaminergic neurons, the cell type most affected in PD. criver.com Pathological conditions are often induced using neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), which model mitochondrial dysfunction and oxidative stress, or by overexpressing α-synuclein to study aggregation. nih.govcriver.com These cellular systems provide a crucial platform for testing the neuroprotective effects and mechanism of action of new therapeutic candidates, including novel quinoline derivatives. criver.com

Table of Biological Targets and Findings for Related Compounds

| Target/Process | Compound Class/Example | Key Finding | Reference |

|---|---|---|---|

| Inflammatory Mediators (iNOS, PGE2) | Chalcone/aryl carboximidamide hybrids | Demonstrated effective inhibition of LPS-induced NO production and PGE2 generation. | nih.gov |

| Neuroinflammation | Laquinimod (a quinoline-3-carboxamide) | Reduced CNS inflammation and promoted an anti-inflammatory cell phenotype in an animal model of MS. | nih.gov |

| Imidazoline I2 Receptors (I2-IRs) | I2 receptor ligands (e.g., 2-BFI) | Ligands show neuroprotective activity and modulate various physiological functions in preclinical studies. | nih.gov |

| Neuroprotection (MAO-B, AChE inhibition) | Quinoline–sulfonamides | Acted as dual inhibitors of MAO and cholinesterase enzymes in vitro. | nih.gov |

| α-Synuclein Aggregation | N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives | Exhibited high binding affinity for α-synuclein aggregates. | nih.gov |

Enzyme Inhibition Studies

The quinoline scaffold is a foundational structure in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities, including the inhibition of various enzymes. pasteur.frnih.gov The study of how these compounds interact with and inhibit enzymatic processes is crucial for developing new therapeutic agents.

Nitric Oxide Synthase (NOS) is a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule. There are three main isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). maastrichtuniversity.nl While eNOS-derived NO is generally considered protective for the vasculature, the overproduction of NO by nNOS and iNOS is implicated in various pathological conditions, including neurodegenerative diseases and inflammation, respectively. maastrichtuniversity.nlnih.gov Consequently, the development of selective inhibitors for nNOS and iNOS is a significant therapeutic goal. nih.gov

Compounds that contain a carboximidamide (amidine) functional group have been widely described as inhibitors of NOS enzymes. nih.govnih.gov This inhibitory action often involves the amidine group binding to the active site of the enzyme. For instance, various thiophene-2-carboximidamide (B1620697) derivatives have been developed and shown to be potent, and in some cases, highly selective inhibitors of the nNOS isoform. nih.govnih.govresearchgate.net

While the presence of the carboximidamide moiety in this compound suggests a potential for NOS inhibition, specific experimental data detailing its inhibitory concentration (e.g., IC₅₀) against the nNOS, eNOS, or iNOS isoforms is not prominently available in the reviewed scientific literature. However, research into related structures, such as 1,2,3,4-tetrahydroquinoline-based thiophene-2-carboximidamides, has identified potent and selective nNOS inhibitors, underscoring the relevance of the quinoline scaffold in this area. nih.gov

Table 1: Examples of NOS Inhibition by Related Amidine-Containing Compounds

| Compound | Target Isoform | Inhibitory Activity (IC₅₀/Kᵢ) | Selectivity (eNOS vs nNOS) | Reference |

|---|---|---|---|---|

| Thiophene-2-carboximidamide (1) | nNOS | Kᵢ ~ 0.005 µM | ~540-fold | nih.gov |

| (2R)-2-Pyrrolidinecarboxamidine | iNOS | IC₅₀ = 0.12 µM | >100-fold vs eNOS & nNOS | nih.gov |

| N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (47) | nNOS | Potent (specific value not stated) | Selective for nNOS | nih.gov |

Beyond nitric oxide synthase, the quinoline framework has been explored for its inhibitory action against other significant enzyme targets.

DNA Methyltransferase (DNMT) Inhibition: Several quinoline-based compounds have been identified as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a key role in epigenetic regulation and are major targets in cancer therapy. mdpi.compasteur.fr Compounds such as SGI-1027, a 4-aminoquinoline (B48711) derivative, and its analogs have shown potent inhibitory activity against DNMT1 and DNMT3A. pasteur.frresearchgate.net The mechanism for this class of compounds is believed to be competitive inhibition with respect to the DNA substrate. pasteur.frresearchgate.net Some quinoline analogs can also inhibit other enzymes that interact with DNA, including polymerases and base excision repair glycosylases. nih.gov

α-Glucosidase and α-Amylase Inhibition: The closely related compound, quinoline-2-carboxylic acid, has demonstrated inhibitory effects against carbohydrate-hydrolyzing enzymes. researchgate.net Inhibition of α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes by reducing post-meal blood glucose levels. nih.govmdpi.com Quinoline-2-carboxylic acid was found to inhibit both α-glucosidase and α-amylase with IC₅₀ values of 9.1 µg/mL and 15.5 µg/mL, respectively. researchgate.net Numerous other quinoline derivatives have also been identified as potent α-glucosidase inhibitors, with some showing activity many times greater than the standard drug, acarbose. mdpi.comresearchgate.netnih.gov

Carbonic Anhydrase (CA) Inhibition: Derivatives of quinoline-2-carboxamide (B1208818) have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides showed inhibitory activity in the nanomolar range against hCA I, II, and IV, though they were inactive against the tumor-associated hCA IX isoform. nih.gov

Table 2: Inhibition of Other Enzymes by Related Quinoline Compounds

| Compound Class/Name | Enzyme Target | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| Quinoline-2-carboxylic acid | α-Glucosidase | 9.1 µg/mL | researchgate.net |

| Quinoline-2-carboxylic acid | α-Amylase | 15.5 µg/mL | researchgate.net |

| Quinoline-oxadiazole Schiff base derivatives | α-Glucosidase | 2.60 to 102.12 µM | nih.gov |

| 8-substituted quinoline-2-carboxamides (Compound 5h) | Carbonic Anhydrase II (hCA II) | 33.0 nM (Kᵢ) | nih.gov |

| 8-substituted quinoline-2-carboxamides (Compound 5h) | Carbonic Anhydrase I (hCA I) | 61.9 nM (Kᵢ) | nih.gov |

| 4-aminoquinoline-based analogs | DNA Methyltransferase (DNMT1) | Potent (specific values vary) | pasteur.frresearchgate.net |

Antioxidant Properties

The capacity of a compound to counteract oxidative stress is a key area of pharmacological research. Antioxidant properties are often evaluated through both chemical and cell-based assays.

Radical scavenging assays are chemical methods used to evaluate the ability of a compound to neutralize free radicals. A common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, where an antioxidant molecule donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov

Many studies have demonstrated the antioxidant potential of various quinoline derivatives using these assays. nih.gov For example, a synthesized quinoline-hydrazone derivative showed antioxidant activity with an IC₅₀ value of 843.52 ppm in a DPPH assay. nih.gov While these findings indicate that the quinoline scaffold can be associated with antioxidant properties, specific data from radical scavenging assays for this compound are not readily found in the reviewed literature.

Table 3: Radical Scavenging Activity of Representative Quinoline Derivatives

| Compound | Assay | Antioxidant Activity (IC₅₀) | Reference |

|---|---|---|---|

| Quinoline-hydrazone derivative | DPPH | 843.52 ppm | nih.gov |

| Quinoline-benzimidazole derivative | DPPH | 4784.66 ppm | nih.gov |

| Ascorbic Acid (Standard) | DPPH | 11.00 ppm | nih.gov |

| Quinoline hybrid (Compound 4i) | NO Scavenging | Strongest in series | nih.gov |

To determine if antioxidant activity observed in chemical assays is relevant in a biological context, cell-based assays are employed. The cellular antioxidant activity (CAA) assay, often using the 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) probe, is a common method. nih.gov Non-fluorescent DCFH-DA is taken up by cells and deacetylated to DCFH. In the presence of intracellular reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). An effective antioxidant will inhibit this oxidation, resulting in reduced fluorescence. nih.gov This assay measures the ability of a compound to prevent the formation of ROS within a living cell. There were no specific studies found in the reviewed literature that evaluated this compound using a cellular antioxidant assay.

Other Biological Activities

The quinoline nucleus is a "privileged scaffold" in drug discovery, and its derivatives have been investigated for a multitude of biological effects beyond enzyme inhibition and antioxidant activity.

Notably, various quinoline derivatives, including quinoline-2-carboxamides, have been synthesized and tested for their antimicrobial properties . Studies have shown that different analogs possess activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity against species like Candida albicans. ajchem-a.combohrium.comsemanticscholar.orgnih.gov For instance, certain novel quinoline carboxamide analogs showed promising activity against Aeromonas and Enterococcus species. researchgate.net Additionally, the antiproliferative and anticancer activities of quinoline compounds are well-documented, often linked to mechanisms such as the inhibition of DNA methyltransferases, as discussed previously. mdpi.compasteur.fr

Antiparasitic Activities

The quinoline core is historically significant in the development of antiparasitic drugs, most notably antimalarials like quinine (B1679958) and chloroquine. rsc.org Drug resistance, however, has necessitated the development of new quinoline-based compounds. nih.gov Hybrid compounds, created by linking quinoline moieties with other pharmacologically active molecules, have shown promise in overcoming resistance. nih.gov

Research into quinoline carboxamides has identified potent antimalarial candidates. One such study detailed a quinoline carboxamide that targets the malaria parasite, Plasmodium falciparum, at three different stages of its life cycle, a significant advantage in preventing the spread of the disease and combating resistance. nih.gov The development of these derivatives often involves creating hybrid molecules to enhance their therapeutic effects. For instance, combining quinoline with other antimalarial agents has been shown to improve outcomes. nih.gov

Investigations into quinoline-based hybrids have yielded compounds with significant in vitro activity against chloroquine-resistant strains of P. falciparum. For example, a hybrid of a quinoline and a 5-cyanopyrimidine (B126568) displayed a four-fold greater antiplasmodial activity than chloroquine against the Dd2 strain. nih.gov Another study on quinoline-mercaptopurine hybrids demonstrated over 70% inhibition of parasite multiplication in vivo against P. berghei. nih.gov

Table 1: Antimalarial Activity of Selected Quinoline Derivatives

| Compound Type | Target Organism | Activity | Reference |

| Quinoline Carboxamide | Plasmodium falciparum | Targets three life cycle stages | nih.gov |

| Quinoline-5-cyanopyrimidine Hybrid | P. falciparum (Dd2 strain) | IC₅₀ = 56 nM | nih.gov |

| Quinoline-mercaptopurine Hybrid | P. berghei | >70% inhibition of parasite multiplication | nih.gov |

| 2-aminopyrimidine and 8-hydroxyquinoline (B1678124) Hybrid | Plasmodium | IC₅₀ = 0.043 µg/mL | nih.gov |

Photosynthetic Electron Transport Inhibition

Quinoline derivatives have also been investigated for their herbicidal properties, specifically their ability to inhibit photosynthetic electron transport (PET). nih.gov This activity is crucial for the development of new herbicides, as photosynthesis is a vital process unique to plants. nih.gov

A study involving a series of substituted quinoline-2-carboxamides demonstrated their potential as PET inhibitors in spinach chloroplasts (Spinacia oleracea L.). nih.gov The research indicated a clear structure-activity relationship, where the nature and position of substituents on the quinoline ring influenced the inhibitory activity. For instance, N-cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide were among the compounds showing notable activity. nih.gov

Further research into hydroxyquinolinecarboxamides also revealed significant photosynthesis-inhibiting activity against both spinach (Spinacia oleracea L.) and green algae (Chlorella vulgaris Beij.). nih.gov Several of the tested compounds exhibited biological activity comparable to or even exceeding that of the commercial herbicide DCMU (Diuron). nih.gov The lipophilicity of the compounds was found to be a key factor influencing their PET-inhibiting efficacy. nih.gov

Table 2: Photosynthetic Electron Transport (PET) Inhibition by Selected Quinoline-2-Carboxamide Derivatives

| Compound | Test System | Activity | Reference |

| N-benzyl-2-naphthamide (Isostere of quinoline-2-carboxamide) | Spinach Chloroplasts | IC₅₀ = 7.5 μmol/L | nih.gov |

| Substituted quinoline-2-carboxamides | Spinach Chloroplasts | Showed varying levels of PET inhibition | nih.gov |

| Hydroxyquinolinecarboxamides | Spinacia oleracea L. and Chlorella vulgaris Beij. | Activity similar or higher than DCMU standard | nih.gov |

Structure Activity Relationship Sar Elucidation

Correlations between Molecular Structure and Biological Potency

The biological potency of quinoline (B57606) derivatives is intricately linked to their molecular structure. Studies on related quinoline-2-carboxamides have demonstrated that modifications to the quinoline core, the amide linker, and the N-substituents can significantly influence their biological activity. nih.govnih.gov For instance, in a series of quinoline-6-carboxamide (B1312354) derivatives evaluated as P2X7R antagonists, the potency was found to be highly dependent on the nature of the substituents on a phenyl ring attached to the carboxamide nitrogen. nih.gov

The spatial arrangement of functional groups is also paramount. The rigid quinoline scaffold serves as a key structural element, orienting the substituents in a specific three-dimensional arrangement that is crucial for interaction with biological targets. nih.govresearchgate.net The relative positioning of the carboximidamide group and any substituents on the quinoline ring can dramatically alter the binding affinity and, consequently, the biological response.

Impact of Substituent Effects on Activity and Selectivity

The nature and position of substituents on the quinoline ring and the terminal groups have a profound impact on the activity and selectivity of these compounds. Electron-donating and electron-withdrawing groups can modulate the electronic properties of the quinoline system, thereby influencing its interaction with target proteins.

In a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, the introduction of various alkyl and benzyl (B1604629) groups at the 8-position led to significant differences in their inhibitory activity against various carbonic anhydrase isoforms. nih.govnih.gov For example, one compound with a specific substitution pattern at the 8-position exhibited low nanomolar inhibition of hCA I and II, highlighting the role of substituents in achieving isoform selectivity. nih.govnih.gov

Similarly, for quinoline-carboxamide derivatives acting as P2X7R antagonists, substitutions on a phenyl ring with groups like -OCF3, -CF3, and -CH3 improved inhibitory potency. nih.gov Highly electronegative fluoro, chloro, and iodo substitutions were also found to enhance affinity. nih.gov The position of the substituent is equally critical. For instance, in a study on quinolinehydroxamic acids, substitution at the C3 position of the quinoline ring was found to be favorable for HDAC6 selectivity. researchgate.net

The following table summarizes the effect of various substituents on the biological activity of quinoline-2-carboxamide (B1208818) analogues:

Table 1: Impact of Substituents on the Biological Activity of Quinoline-2-Carboxamide Analogues| Scaffold | Substituent Position | Substituent | Biological Target | Effect on Activity | Reference |

|---|---|---|---|---|---|

| Quinoline-2-carboxamide | 8-position | Alkyl/Benzyl groups | Carbonic Anhydrase | Varied inhibition, isoform selectivity | nih.govnih.gov |

| Quinoline-6-carboxamide | Phenyl ring | -OCF3, -CF3, -CH3 | P2X7R | Improved potency | nih.gov |

| Quinoline-6-carboxamide | Phenyl ring | Fluoro, Chloro, Iodo | P2X7R | Enhanced affinity | nih.gov |

| Quinolinehydroxamic acid | 3-position | Various | HDAC6 | Favorable for selectivity | researchgate.net |

Role of Amidine/Carboximidamide Group in Efficacy

The amidine or carboximidamide group is a key pharmacophore in many biologically active molecules due to its ability to participate in hydrogen bonding and electrostatic interactions with biological targets. nih.gov This group is a bioisostere of the more common carboxamide (amide) group and can offer advantages in terms of basicity and interaction potential.

In a study of novel piperine-carboximidamide hybrids, the presence of the carboximidamide moiety was found to be essential for their antiproliferative activity. nih.gov This highlights the critical role of this functional group in the observed biological effect. The cationic nature of the protonated amidine group at physiological pH allows for strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in the active site of enzymes or receptors.

While direct studies on quinoline-2-carboximidamide hydrochloride are limited, the principles derived from related compounds underscore the importance of this functional group. The amidine moiety can act as a hydrogen bond donor and acceptor, contributing to a robust network of interactions with the target protein. Its replacement of a carboxamide can lead to altered binding modes and potentially improved potency or selectivity.

Influence of Linker Lengths and Flexibility

In a study of quinoline derivatives designed to reverse multidrug resistance, the distance between the hydrophobic moiety and a basic nitrogen atom was found to be a critical factor for activity. nih.gov A minimum distance of 5 Å was required for high activity, indicating the importance of the linker in positioning key functional groups correctly. nih.gov

Research on linker-modified quinoline derivatives targeting HIV-1 integrase has shown that different types of linkers, such as amide, hydrazide, and urea, result in varying levels of inhibitory activity. spirochem.com Amide derivatives were found to be the most promising, suggesting that the nature of the linker, in addition to its length and flexibility, is a key determinant of efficacy. spirochem.com The introduction of rigidity or flexibility into the linker can also have a significant impact. A rigid linker may pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding. Conversely, a flexible linker may allow the molecule to adapt to different binding pockets.

Rigidity of Central Core and Functional Group Nature

The quinoline ring system is a rigid bicyclic scaffold that provides a well-defined framework for the attachment of various functional groups. nih.govresearchgate.net This rigidity is a key feature in drug design, as it reduces the number of possible conformations, thereby decreasing the entropic cost of binding to a biological target and potentially increasing potency and selectivity. The fixed orientation of substituents on the quinoline core allows for precise and predictable interactions with the target protein.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemical entities with improved properties while retaining the desired biological activity. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule with a different scaffold that maintains a similar spatial arrangement of key functional groups. nih.gov This can lead to compounds with novel intellectual property, improved pharmacokinetic profiles, or different side-effect profiles.

Bioisosteric replacement, on the other hand, involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. nih.gov The replacement of a carboxamide with a carboximidamide is a classic example of bioisosteric replacement.

In the context of quinoline derivatives, a study on ABCG2 modulators successfully replaced a labile benzanilide (B160483) core with a more stable biphenyl (B1667301) system, demonstrating a successful bioisosteric approach. While the resulting compounds had slightly lower potency, they were significantly more stable, highlighting the trade-offs that can be managed through such strategies. These approaches allow for the exploration of new chemical space and the optimization of lead compounds into viable drug candidates.

Computational Approaches in Drug Discovery and Development

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool for understanding drug-receptor interactions.

Molecular docking studies on quinoline (B57606) derivatives have revealed key interactions with various protein targets. For instance, in studies involving quinoline-based compounds and enzymes like HIV reverse transcriptase, specific amino acid residues in the active site have been shown to form hydrogen bonds and hydrophobic interactions with the quinoline scaffold. nih.gov The nitrogen atom within the quinoline ring is often a key player in these interactions. mdpi.com

Research on quinoline analogues has identified interactions with amino acid residues such as ILE-8, LYS-7, and TRP-12 through hydrogen bonding and other non-covalent interactions. nih.gov The planarity of the quinoline ring system facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine and tryptophan within the protein's binding pocket. rsc.orgresearchgate.net For example, the interaction of certain quinoline derivatives with the active site of the human lysosomal acid-alpha-glucosidase enzyme has been demonstrated through considerable binding modes. researchgate.net In the context of anticancer research, quinoline derivatives have been docked into the active site of serine/threonine kinase STK10, revealing important binding interactions. nih.gov

While specific docking studies for Quinoline-2-carboximidamide hydrochloride are not extensively documented in publicly available literature, the general principles derived from studies on analogous structures provide a strong indication of its potential interaction patterns. The carboximidamide group, with its hydrogen bond donors and acceptors, would be expected to form significant hydrogen bonds with protein targets.

Binding energy calculations provide a quantitative estimate of the binding affinity between a ligand and its target protein. Lower binding energies typically indicate a more stable and favorable interaction. For various quinoline derivatives, these calculations have been instrumental in ranking potential drug candidates.

In a study on 2H-thiopyrano[2,3-b]quinoline derivatives, binding affinities were calculated to be in the range of -5.3 to -6.1 kcal/mol. nih.gov Another study on novel quinoline-based thiosemicarbazide (B42300) derivatives reported an estimated binding energy of -8.30 kcal/mol for one of the compounds with the InhA enzyme. nih.gov Furthermore, research on indolo[2,3-b]quinoline conjugates showed that these compounds had improved binding to the topoisomerase II-DNA complex compared to DNA alone. mdpi.com

The following table summarizes representative binding energy data for various quinoline derivatives from different studies.

| Compound Class | Target Protein | Binding Energy (kcal/mol) |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 nih.gov |

| Quinoline-based thiosemicarbazide derivative (QST4) | InhA enzyme | -8.30 nih.gov |

| Quinoline derivative against HIV-RT | HIV Reverse Transcriptase | -11.63 nih.gov |

| Cinchonidine (contains quinoline) on Pt(111) surface | Platinum (111) surface | -2.31 researchgate.net |

This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.

In Silico ADMET Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are vital for weeding out drug candidates that are likely to fail in later stages of development due to unfavorable pharmacokinetic properties.

Drug-likeness is a qualitative concept used in drug design to evaluate how "drug-like" a molecule is with respect to factors like bioavailability. A common tool for this assessment is Lipinski's Rule of Five. Studies on various quinoline derivatives have shown that many of them adhere to these rules, suggesting good potential for oral bioavailability. nih.gov

Key parameters evaluated include molecular weight (MW), the logarithm of the n-octanol-water partition coefficient (logP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA). For instance, a series of quinoline-based thiosemicarbazide derivatives were found to fully comply with Lipinski's rule. nih.gov Similarly, in silico ADME prediction studies of other novel quinoline derivatives also showed promising drug-like properties. nih.govresearchgate.net

The table below shows a sample of calculated drug-likeness parameters for a selection of quinoline derivatives from a research study.

| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors |

| Derivative 1 | < 500 | < 5 | ≤ 10 | ≤ 5 |

| Derivative 2 | < 500 | < 5 | ≤ 10 | ≤ 5 |

| Derivative 3 | < 500 | < 5 | ≤ 10 | ≤ 5 |

This is a generalized representation based on findings for various quinoline derivatives. nih.gov

In silico models are used to predict the pharmacokinetic properties of compounds. For quinoline derivatives, these predictions are crucial for estimating how the compound will be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted.

Studies on quinoline-1,4-quinone hybrids have utilized in silico methods to predict parameters like Caco-2 permeability (for intestinal absorption), blood-brain barrier permeability, and central nervous system penetration. mdpi.com The results from these studies often indicate that many quinoline derivatives have the potential for good oral absorption. mdpi.commdpi.com For example, in silico analysis of certain quinoline-3-carboxamides (B1200007) showed an excellent percentage of human oral absorption. mdpi.com Furthermore, toxicity predictions for some 2,3-disubstituted quinoline derivatives have suggested that they are safe in terms of mutagenicity, tumorigenicity, and irritant effects.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For quinoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully developed. nih.gov These models have shown good predictive ability, with high correlation coefficients between predicted and observed biological activities. nih.gov For instance, a 3D-QSAR study on 33 quinoline derivatives as anti-gastric cancer agents yielded a CoMFA model with a cross-validated correlation coefficient (Q²) of 0.625 and a coefficient of determination (R²) of 0.913. nih.gov

QSAR studies on quinoline derivatives targeting other diseases, such as malaria, have also been conducted. mdpi.com These studies help in identifying the key structural features that are important for the biological activity of these compounds, thereby guiding the design of more potent analogues. nih.govmdpi.com

No Published Research Found for "this compound" in the Specified Computational Contexts

Following a comprehensive search of scientific literature, no specific studies or data were found for the chemical compound This compound in relation to the requested computational and theoretical analyses. The required sections and subsections of the article, namely 2D-QSAR modeling, 3D-QSAR modeling, Density Functional Theory (DFT) calculations, and computational studies for reactivity and synthetic pathway prediction, could not be populated with information directly pertaining to this specific compound.

The user's strict requirement to focus solely on "this compound" and to adhere to the provided outline cannot be fulfilled due to the absence of published research in these particular areas for this molecule. General discussions on quinoline derivatives or related compounds would violate the explicit instructions of the request.

Therefore, the generation of an article with the specified structure and content for "this compound" is not possible at this time based on available information.

Preclinical Evaluation and Translational Research

In Vivo Biological Activity Assessment

In vivo studies in animal models are instrumental in evaluating the physiological effects of a compound in a living system. Research on various quinoline (B57606) derivatives has demonstrated their potential in several therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.

Quinoline derivatives have been extensively investigated for their anticancer properties. One study reported that a novel quinoline derivative, 91b1, significantly reduced tumor size in a nude mice xenograft model. nih.gov This compound was found to downregulate the expression of Lumican, a gene associated with tumorigenesis, suggesting a potential mechanism for its anticancer activity. nih.gov Another study on quinoline-chalcone derivatives identified a compound that was more potent than the established anticancer agent CA-4 in inhibiting tumor growth in H22 xenograft models without significant toxicity. nih.gov Furthermore, a synthetic quinoline derivative, 9IV-c, demonstrated a decrease in tumor growth in an in vivo BALB/c mice model at a dose of 10 mg/kg, without causing apparent body weight loss or observable pathological changes in vital organs. ter-arkhiv.ru Some quinoline-indole derivatives have also shown significant efficacy in suppressing tumor growth in MOLT-4 xenograft mouse models. researchgate.net

Table 1: Anticancer Efficacy of Selected Quinoline Derivatives in Murine Models

| Compound/Derivative | Murine Model | Key Findings | Reference |

| 91b1 | Nude mice xenograft | Significantly reduced tumor size; downregulated Lumican expression. nih.gov | nih.gov |

| Quinoline-chalcone derivative | H22 xenograft | More potent than CA-4 in inhibiting tumor growth. nih.gov | nih.gov |

| 9IV-c | BALB/c mice | Decreased tumor growth at 10 mg/kg; no significant toxicity observed. ter-arkhiv.ru | ter-arkhiv.ru |

| Quinoline-indole derivative | MOLT-4 xenograft | Significantly suppressed tumor growth. researchgate.net | researchgate.net |

The anti-inflammatory potential of quinoline derivatives has been demonstrated in various animal models. A synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), which possesses structural elements of naproxen (B1676952) and tomoxiprole, exhibited significant acute anti-inflammatory effects in a xylene-induced ear edema test in mice. nih.gov This effect was found to be approximately five times more potent than that of diclofenac, a commonly used nonsteroidal anti-inflammatory drug (NSAID). nih.gov The proposed mechanism for this anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes. nih.gov Another study on imidazo[4,5-c]quinoline derivatives identified a lead compound, 8l, that showed strong anti-inflammatory activity in both dextran (B179266) sulfate (B86663) sodium (DSS)- and 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced acute enteritis models in animals. nih.gov This compound was found to inhibit multiple proinflammatory signaling pathways, including JAK/STAT and NF-κB. nih.gov

Table 2: Anti-inflammatory Activity of Selected Quinoline Derivatives in Animal Models

| Compound/Derivative | Animal Model | Key Findings | Reference |

| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC) | Mice (xylene-induced ear edema) | Showed acute anti-inflammatory effect, ~5-fold more potent than diclofenac. nih.gov | nih.gov |

| Imidazo[4,5-c]quinoline derivative (8l) | Mice (DSS- and TNBS-induced colitis) | Demonstrated strong anti-inflammatory activity; inhibited JAK/STAT and NF-κB pathways. nih.gov | nih.gov |

Several quinoline derivatives have been investigated for their neuroprotective potential, particularly in the context of Alzheimer's disease (AD). The rationale for exploring this class of compounds stems from their diverse biological activities, including antioxidant and anti-inflammatory properties, which are relevant to the pathophysiology of neurodegenerative disorders. nih.govresearchgate.net For instance, certain quinoline-O-carbamate derivatives have been designed as multifunctional agents for AD. nih.gov One such derivative, compound 3f, was shown to improve the condition of an AlCl3-induced zebrafish AD model by increasing the level of acetylcholine (B1216132). nih.gov This suggests a potential to ameliorate cognitive deficits associated with the disease. nih.gov Another study highlighted that quinoline derivatives could be designed as multifunctional antioxidants to combat neurodegeneration in diseases like Alzheimer's and Parkinson's. researchgate.net

Table 3: Neuroprotective Effects of Selected Quinoline Derivatives in Disease Models

| Compound/Derivative | Disease Model | Key Findings | Reference |

| Quinoline-O-carbamate derivative (3f) | Zebrafish (AlCl3-induced AD model) | Improved condition by increasing acetylcholine levels. nih.gov | nih.gov |

| Various Quinoline Derivatives | N/A (Theoretical/Design studies) | Proposed as multifunctional antioxidants for neuroprotection in AD and PD. researchgate.net | researchgate.net |

Pharmacokinetic and Bioavailability Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These parameters are crucial for determining the dosing regimen and predicting the therapeutic efficacy and potential toxicity of a compound.

The permeability of a compound across biological membranes, such as the intestinal epithelium, is a key determinant of its oral bioavailability. In vitro models, such as the Caco-2 cell line, are widely used to assess intestinal permeability and to identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). sygnaturediscovery.comcreative-bioarray.comnih.govnih.gov For a series of quinoline-4-carboxamide derivatives, poor oral bioavailability was attributed to low permeability, as determined by the Parallel Artificial Membrane Permeability Assay (PAMPA). acs.org The efflux ratio, calculated from bidirectional transport studies across Caco-2 monolayers, is a key indicator of active efflux. An efflux ratio greater than 2 typically suggests that the compound is actively transported out of the cells. creative-bioarray.com

Table 4: Permeability and Efflux Assessment of Quinoline Derivatives

| Assay | Purpose | Key Parameters | Reference |

| Caco-2 Cell Permeability Assay | To predict human intestinal absorption and investigate drug efflux. sygnaturediscovery.comcreative-bioarray.com | Apparent permeability coefficient (Papp), Efflux Ratio (ER). sygnaturediscovery.comcreative-bioarray.com | sygnaturediscovery.comcreative-bioarray.comnih.govnih.gov |

| Parallel Artificial Membrane Permeability Assay (PAMPA) | To assess passive permeability. | Permeability coefficient (Pe). acs.org | acs.org |

The absorption of quinoline and its derivatives from the gastrointestinal tract can be influenced by various factors, including the pH of the environment. A study on the absorption of quinoline in rainbow trout after oral ingestion showed that the compound was absorbed from the stomach. osti.gov The pH of the stomach contents was found to influence the ionization state of quinoline, which in turn affects its absorption. osti.gov In drug development, achieving adequate oral bioavailability is a significant challenge. For some quinoline-4-carboxamide derivatives, despite having a good half-life, the oral bioavailability remained low, which was presumed to be due to poor permeability. acs.org In contrast, studies on quinoline 3-carboxamide derivatives in mice showed low clearance and high exposure of the parent compounds after oral administration, indicating good absorption and metabolic stability. nih.gov The time to reach maximum plasma concentration (tmax) for quinoline derivatives can vary, ranging from 1-4 hours for some compounds. wikipedia.org

Table 5: Gastrointestinal Absorption Characteristics of Quinoline Derivatives

| Compound/Derivative Class | Key Findings | Reference |

| Quinoline | Absorbed from the stomach in rainbow trout; absorption influenced by gastric pH. osti.gov | osti.gov |

| Quinoline-4-carboxamide derivatives | Poor oral bioavailability attributed to low permeability. acs.org | acs.org |

| Quinoline 3-carboxamide derivatives | Low clearance and high exposure in mice, suggesting good absorption. nih.gov | nih.gov |

| Various Quinoline derivatives | Tmax can range from 1 to 4 hours. wikipedia.org | wikipedia.org |

Advanced Analytical and Characterization Techniques in Quinoline 2 Carboximidamide Hydrochloride Research

Spectroscopic Characterization

Spectroscopic methods are indispensable for determining the molecular structure of Quinoline-2-carboximidamide hydrochloride by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide crucial information about the electronic environment of each proton and carbon atom. acs.org

In a hypothetical ¹H NMR spectrum of this compound, the aromatic protons of the quinoline (B57606) ring would likely appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system. acs.orguncw.edu The protons of the carboximidamide group (-C(=NH)NH₂) would be expected to appear as broad signals due to quadrupole effects and chemical exchange.

A hypothetical ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbon atoms of the quinoline ring would resonate in the aromatic region (around δ 120-150 ppm), while the carbon of the carboximidamide group would have a characteristic chemical shift.

Hypothetical ¹H NMR Data for this compound Please note: The following data is illustrative and not based on published experimental results for this specific compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.90 | d | 1H | H-8 (Quinoline) |

| 8.20 | d | 1H | H-4 (Quinoline) |

| 8.10 | d | 1H | H-5 (Quinoline) |

| 7.85 | t | 1H | H-7 (Quinoline) |

| 7.70 | t | 1H | H-6 (Quinoline) |

| 7.50 | d | 1H | H-3 (Quinoline) |

| 9.50 | br s | 2H | -NH₂ (imidamide) |

Hypothetical ¹³C NMR Data for this compound Please note: The following data is illustrative and not based on published experimental results for this specific compound.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 165.0 | C=N (imidamide) |

| 150.0 | C-2 (Quinoline) |

| 148.5 | C-8a (Quinoline) |

| 137.0 | C-4 (Quinoline) |

| 130.5 | C-7 (Quinoline) |